molecular formula C8H16N2O B1178138 ITF 300 CAS No. 129480-74-6

ITF 300

Cat. No.: B1178138
CAS No.: 129480-74-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intestinal Trefoil Factor (ITF), also known as TFF3, is a small, cysteine-rich protein secreted by goblet cells in the intestinal mucosa. It plays a critical role in mucosal protection, repair, and regeneration. The term "ITF 300" specifically refers to the 300-base-pair (bp) promoter region of the ITF gene, which has been identified as the minimal active sequence required for transcriptional activity in human cells . Structurally, mature ITF exists as a disulfide-linked dimer with a molecular weight of approximately 7,879.4 Da, exhibiting remarkable stability across a wide pH range (2.0–12.0) and resistance to proteolytic degradation . ITF is clinically significant in gastrointestinal (GI) injury, as its expression correlates with mucosal healing in conditions such as burns, sepsis, and pediatric critical illness .

Properties

CAS No.

129480-74-6

Molecular Formula

C8H16N2O

Synonyms

ITF 300

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ITF 300 belongs to the trefoil factor family (TFF) , which includes TFF1 and TFF2. Below, this compound is compared to functionally similar biomarkers (citrulline, IFABP) and structurally related TFF members (TFF1, TFF2).

Table 1: Structural and Functional Comparison

Compound Molecular Weight (Da) Structure Primary Source Key Function(s) Stability Profile
This compound (TFF3) ~7,879.4 Dimeric, cysteine-rich Intestinal goblet cells Mucosal repair, anti-apoptosis, inflammation pH 2–12 stable, protease-resistant
Citrulline 175.2 Amino acid Small intestinal mucosa Biomarker for mucosal mass Labile in plasma, requires HPLC detection
IFABP ~15,000 β-barrel protein Enterocytes Biomarker for enterocyte damage Rapidly released during injury, unstable
TFF1 ~6,600 Monomeric/dimeric Gastric mucosa Gastric mucosal protection Less stable in acidic environments

Table 2: Clinical Research Findings

Compound Diagnostic/Prognostic Utility Key Studies
This compound Correlates with GI injury severity in burns and sepsis . Predicts mucosal healing in pediatric critical care . Burn rat models showed ITF levels inversely correlate with mucosal damage . Elevated ITF in critically ill children indicates GI injury .
Citrulline Low levels indicate reduced mucosal mass in GI dysfunction Critically ill children with GI injury had lower citrulline vs. controls .
IFABP Elevated in acute intestinal ischemia and necrotizing enterocolitis Pediatric studies show IFABP outperforms ITF in early injury detection .
TFF1 Gastric ulcer healing biomarker Animal models demonstrate TFF1 accelerates gastric repair .

Key Differentiators of this compound

Mechanistic Superiority : Unlike citrulline (a passive biomarker) or IFABP (a damage indicator), this compound actively promotes mucosal repair via anti-apoptotic and pro-migratory signaling .

Stability : this compound retains >90% activity after 5 hours in pH 2–12 buffers, unlike IFABP or TFF1, which degrade rapidly in extreme conditions .

Therapeutic Potential: this compound’s resistance to proteolysis makes it viable for oral administration, a significant advantage over citrulline and IFABP, which require parenteral delivery .

Contradictions and Limitations

  • While this compound is a robust biomarker in burns and sepsis, its diagnostic sensitivity in early-stage GI injury is inferior to IFABP .
  • Structural similarities to TFF1 and TFF2 complicate isoform-specific functional studies, as overlapping roles are reported .

Q & A

Q. What are the critical physicochemical properties of ITF 300, and how should they be characterized in experimental settings?

Q. How should initial experiments be designed to evaluate this compound’s reactivity under controlled conditions?

Methodological Answer: Begin with a factorial design to isolate variables (e.g., temperature, pH, solvent polarity). Use a minimum of three experimental replicates to account for variability. Include negative controls (e.g., solvent-only systems) and positive controls (e.g., analogous compounds with known reactivity). Document all conditions using standardized templates, as outlined in journal guidelines for materials and methods sections . For safety, conduct pilot studies to identify hazardous intermediates and adjust protocols accordingly .

Q. What are the best practices for synthesizing this compound to ensure batch-to-batch consistency?

Methodological Answer: Follow strict stoichiometric ratios and reaction timelines. Validate synthesis steps using in-process controls (e.g., thin-layer chromatography for reaction completion). Publish detailed step-by-step protocols, including purification methods (e.g., recrystallization solvents, column chromatography parameters). Share raw data (e.g., NMR spectra, yield calculations) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line variability, assay conditions). Apply Bayesian statistical models to quantify uncertainty and adjust for publication bias. Cross-reference experimental parameters (e.g., dosage, exposure time) with primary literature and validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) . Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up hypotheses .

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships of this compound?

Methodological Answer: Employ mixed-effects models to account for hierarchical data structures (e.g., repeated measurements). Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for EC50 values. Validate models with goodness-of-fit tests (e.g., Akaike Information Criterion) and report effect sizes with error margins. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How can cross-disciplinary approaches improve the mechanistic understanding of this compound’s interactions?

Methodological Answer: Integrate computational chemistry (e.g., molecular docking simulations) with wet-lab experiments to predict binding affinities. Collaborate with biophysicists to conduct surface plasmon resonance (SPR) studies for kinetic analysis. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure alignment with gaps in existing literature .

Data Management & Reproducibility

Q. What strategies ensure reproducibility of this compound experiments across different laboratories?

Methodological Answer: Develop standardized operating procedures (SOPs) with explicit step-by-step instructions, including equipment calibration and environmental controls (e.g., humidity, light exposure). Share datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) and provide metadata templates for contextual clarity . Implement version control for protocols using platforms like GitLab .

Q. How should researchers handle large-scale datasets from high-throughput screening of this compound derivatives?

Methodological Answer: Use relational databases (e.g., MySQL) to manage structured data, ensuring unique identifiers for each compound. Apply principal component analysis (PCA) or t-SNE for dimensionality reduction. Publish raw data alongside processed results, adhering to journal requirements for data availability statements .

Ethical & Methodological Rigor

Q. What ethical considerations apply to this compound research involving human-derived samples?

Methodological Answer: Obtain informed consent specifying the use of this compound in experimental workflows. Anonymize data using double-coding systems and store it in encrypted repositories. Clearly outline risks (e.g., unforeseen toxicity) in ethics applications and include contingency plans for adverse events .

Q. How can researchers avoid bias in interpreting this compound’s efficacy during preclinical trials?

Methodological Answer: Use blinded data analysis, where researchers are unaware of treatment groups during initial interpretation. Pre-register study designs on platforms like ClinicalTrials.gov to mitigate hindsight bias. Include negative results in publications to prevent selective reporting .

Tables for Quick Reference

Research Aspect Recommended Tools/Methods Key References
Synthesis ValidationNMR, HPLC, DSC
Statistical AnalysisBayesian models, bootstrapping
Data ReproducibilityFAIR repositories, SOPs
Cross-Disciplinary WorkMolecular docking, SPR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.